Idose, L-

Description

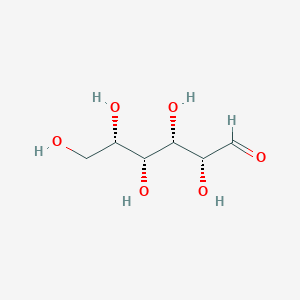

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-UNTFVMJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5934-56-5 | |

| Record name | L-Idose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78BCN2M7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: The Biological Significance of L-Idose in Mammals: From Essential Glycan Component to Advanced Research Substrate

Executive Summary

L-Idose, a C-5 epimer of D-glucose, is a rare monosaccharide in its free form in nature and does not play a direct, widespread role in central mammalian metabolism.[1][2] Its biological significance is primarily realized through its oxidized derivative, L-iduronic acid , an indispensable component of the glycosaminoglycans (GAGs) dermatan sulfate and heparan sulfate.[1][3] These GAGs are critical for cellular signaling, tissue structure, and homeostasis. The catabolism of L-iduronic acid-containing GAGs is mediated by the lysosomal enzyme iduronate-2-sulfatase (IDS); a deficiency in this enzyme leads to the devastating lysosomal storage disorder Hunter Syndrome (Mucopolysaccharidosis Type II).[4][5] Beyond its role in glycobiology, L-idose has emerged as a powerful research tool. Its unique conformational chemistry makes it a superior substrate for aldose reductase, an enzyme implicated in diabetic complications, thereby providing a robust system for kinetic studies and the screening of therapeutic inhibitors.[2][6] This guide provides an in-depth examination of the indirect but vital role of L-idose in mammalian physiology and its practical applications in biomedical research.

L-Idose: Stereochemistry and Biological Context

Physicochemical Properties

L-Idose is a C-6 aldohexose and the C-5 epimer of D-glucose.[2] A key chemical feature that dictates its utility in biochemical assays is its conformational instability in aqueous solution. Compared to D-glucose, which predominantly exists in a stable chair-form pyranose ring, the hemiacetal form of L-idose is destabilized by axial substituents.[6] This results in a significantly higher equilibrium concentration of the open-chain, free aldehyde form. This property is crucial for its interaction with enzymes that recognize aldehyde substrates, most notably aldose reductase.[2][6]

Natural Abundance and Biosynthesis

Free L-idose is not found in significant quantities in mammalian systems or natural sources.[1] Its biologically relevant form, L-iduronic acid, is synthesized within the cell as part of the uronic acid pathway, but not as a free monosaccharide. Instead, D-glucuronic acid, derived from UDP-glucose, is incorporated into growing GAG chains, and a C-5 epimerase subsequently converts D-glucuronyl residues into L-iduronyl residues within the polysaccharide chain.[7] There is no known direct biosynthetic pathway for free L-idose in mammals.[8]

The Central Role of L-Iduronic Acid in Glycosaminoglycan (GAG) Metabolism

The primary biological function attributed to the L-ido configuration in mammals is through L-iduronic acid, a key building block of heparan sulfate and dermatan sulfate.[3] These GAGs are complex, linear polysaccharides attached to core proteins to form proteoglycans, which are integral to the extracellular matrix and cell surfaces. They act as co-receptors and modulators for a vast array of signaling molecules, including growth factors, cytokines, and enzymes.

The Uronic Acid Pathway and GAG Synthesis

The uronic acid pathway is an alternative route for glucose metabolism that occurs primarily in the liver.[9][10] It converts glucose-6-phosphate into UDP-glucuronic acid without producing ATP.[9] This "activated" glucuronic acid is the donor substrate for glycosyltransferases that build the GAG chain. The critical transformation to the L-ido configuration occurs post-synthesis.

Pathophysiological Relevance: Hunter Syndrome (Mucopolysaccharidosis Type II)

The importance of L-iduronic acid metabolism is starkly illustrated by Hunter syndrome (MPS II), a rare, X-linked lysosomal storage disease.[5][11]

Iduronate-2-Sulfatase (IDS) Deficiency

Hunter syndrome is caused by mutations in the IDS gene, leading to a deficiency of the lysosomal enzyme iduronate-2-sulfatase.[4][12] The function of IDS is to catalyze the hydrolysis of the 2-O-sulfate group from L-iduronic acid residues at the non-reducing end of dermatan sulfate and heparan sulfate.[4][5] This is a critical step in the sequential, stepwise degradation of these GAGs.

Mechanism of Disease

Without functional IDS, the degradation of GAGs is halted, leading to their progressive accumulation within lysosomes in virtually all cell types.[5] This lysosomal engorgement disrupts cellular function, resulting in the multisystemic and progressive clinical manifestations of Hunter syndrome.

L-Idose as a Superior Substrate for Aldose Reductase (AKR1B1) Research

While its direct metabolic role is limited, L-idose has proven to be an invaluable tool for studying the enzyme aldose reductase (AKR1B1), a key target in the development of drugs to treat diabetic complications.[6]

The Kinetic Advantage of L-Idose

Aldose reductase reduces aldehydes to their corresponding alcohols. While D-glucose is a physio-pathological substrate, it is a poor one for in vitro kinetic studies due to its low concentration of the reactive open-chain aldehyde form.[2][6] L-idose, due to its conformational instability, has a much higher proportion of the free aldehyde form at equilibrium.[6] This results in a significantly lower Michaelis constant (KM) compared to D-glucose, indicating a much higher apparent affinity of the enzyme for L-idose. The maximal velocity (kcat) remains nearly identical, demonstrating that L-idose is a more efficient substrate for measuring enzyme activity.[2][6]

Data Presentation: Kinetic Parameters of Aldose Reductase

| Substrate | Enzyme Source | KM (mM) | Reference |

| D-Glucose | Human Recombinant | ~100-200 | [6] |

| L-Idose | Human Recombinant | 3.8 - 4.0 | [6] |

| L-Idose | Bovine Lens | 3.9 | [2][6] |

Note: KM values for D-glucose can vary widely in literature but are consistently orders of magnitude higher than for L-idose.

Application in Drug Development

The superior kinetics of L-idose make it the substrate of choice for high-throughput screening of aldose reductase inhibitors.[6] Using L-idose allows for more sensitive and reliable assays at lower, more physiologically relevant substrate concentrations, facilitating the identification and characterization of potential therapeutic compounds.

Experimental Methodologies

Protocol: In Vitro Aldose Reductase Activity Assay Using L-Idose

This protocol is based on methodologies described in the literature for characterizing aldose reductase activity.[2][6] The principle is to monitor the decrease in absorbance at 340 nm corresponding to the oxidation of the cofactor NADPH.

A. Reagents and Materials:

-

Purified recombinant human aldose reductase (AKR1B1)

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

-

L-Idose

-

Sodium phosphate buffer (e.g., 100 mM, pH 6.8)

-

Spectrophotometer capable of reading at 340 nm

-

Quartz cuvettes

B. Step-by-Step Methodology:

-

Prepare a stock solution of L-idose (e.g., 100 mM in buffer).

-

Prepare a stock solution of NADPH (e.g., 10 mM in buffer). Protect from light.

-

Prepare the reaction mixture in a 1 mL cuvette. A typical mixture contains:

-

800 µL Sodium phosphate buffer

-

100 µL L-idose solution (for a final concentration of 10 mM)

-

50 µL NADPH solution (for a final concentration of 0.5 mM)

-

-

Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes in the spectrophotometer.

-

Initiate the reaction by adding a small volume of a known concentration of purified AKR1B1 (e.g., 50 µL) and mix immediately by gentle inversion.

-

Monitor the reaction by recording the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes). The rate should be linear.

-

Calculate enzyme activity. The rate of NADPH oxidation is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol: Conceptual Workflow for L-Iduronic Acid Detection in Tissues

Direct quantification of L-iduronic acid requires the isolation and depolymerization of GAGs.

-

Tissue Homogenization: Homogenize mammalian tissue samples in an appropriate buffer.

-

Proteolysis: Digest the homogenate with proteases (e.g., papain) to degrade core proteins and liberate GAG chains.

-

GAG Isolation: Purify total GAGs from the digest using anion-exchange chromatography.

-

Enzymatic Depolymerization: Treat the purified GAGs with a cocktail of specific lyases (e.g., heparinases I, II, III, and chondroitinase ABC) to cleave them into constituent disaccharides.

-

LC-MS/MS Analysis: Separate and quantify the resulting disaccharides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of L-iduronic acid-containing disaccharides is used to infer the total L-iduronic acid content in the original sample.[13][14]

Conclusion and Future Directions

The biological role of L-idose in mammals is a nuanced topic. While the free sugar is metabolically inert, its oxidized form, L-iduronic acid, is a cornerstone of glycobiology, essential for the function of critical GAGs and central to the pathology of Hunter syndrome. Furthermore, the unique chemical properties of L-idose have given it a second life in the laboratory as a highly effective research tool, accelerating research into diabetic complications.

Future research should focus on:

-

Advanced GAG Synthesis: Developing more efficient chemical and enzymatic methods to synthesize specific L-iduronic acid-containing oligosaccharides.[3][15] This will enable a more precise investigation of GAG-protein interactions.

-

Exploring Other L-Hexoses: Investigating the potential biological or inhibitory effects of other rare L-sugars in mammalian systems, building on preliminary findings in other organisms.[16][17]

-

Therapeutic Applications: Leveraging the L-idose-based aldose reductase assay system to discover and optimize next-generation inhibitors for the treatment of diabetic neuropathy and retinopathy.

References

- Wikipedia. (2023, October 28). Iduronate-2-sulfatase.

- ResearchGate. (2014). L-Idose: An attractive substrate alternative to D-glucose for measuring aldose reductase activity | Request PDF.

- PubMed. (1982). alpha-L-iduronidase, beta-D-glucuronidase, and 2-sulfo-L-iduronate 2-sulfatase: preparation and characterization of radioactive substrates from heparin.

- Chem-Eur J. (2020). On the Mechanism of the Lysosomal Enzyme Iduronate-2-sulfatase. A Multiscale Approach.

- Wikipedia. (2023, April 17). Idose.

- Taylor & Francis Online. (n.d.). Iduronate-2-sulfatase – Knowledge and References.

- PubMed. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity.

- Microbe Notes. (2023). Uronic Acid Pathway: Enzymes, Steps, Applications.

- YouTube. (2023). Uronic Acid Pathway / Essential Pentosuria : Medical Biochemistry by Dr G Bhanu Prakash.

- Wikipedia (German). (2023, October 28). Iduronat-2-Sulfatase.

- Slideshare. (n.d.). URONIC ACID PATHWAY | PPTX.

- Koracademy.com. (n.d.). Uronic acid pathway Fructose & Galactose metabolism.

- PubMed. (2017). Biological functions of fucose in mammals.

- ResearchGate. (2013). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides | Request PDF.

- PubChem. (n.d.). L-Idose | C6H12O6 | CID 11030410.

- PubMed. (2002). The metabolism of 6-deoxyhexoses in bacterial and animal cells.

- ResearchGate. (2020). (PDF) Screening of biologically active monosaccharides: growth inhibitory effects of D-allose, D-talose, and L-idose against the nematode Caenorhabditis elegans.

- UQ eSpace. (2018). A Substituent‐Directed Strategy for the Selective Synthesis of L‐Hexoses: An Expeditious Route to L‐Idose.

- eLife. (2022). Resurrecting essential amino acid biosynthesis in mammalian cells.

- PubMed. (2013). Enzymes involved in l-lactate metabolism in humans.

- Taylor & Francis Online. (2020). Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans.

- MDPI. (2021). Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review.

- PubMed. (2007). A high-throughput analytical method for determination of aminoglycosides in veal tissues by liquid chromatography/tandem mass spectrometry with automated cleanup.

Sources

- 1. Idose - Wikipedia [en.wikipedia.org]

- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iduronate-2-sulfatase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. microbenotes.com [microbenotes.com]

- 8. Resurrecting essential amino acid biosynthesis in mammalian cells | eLife [elifesciences.org]

- 9. youtube.com [youtube.com]

- 10. URONIC ACID PATHWAY | PPTX [slideshare.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Iduronat-2-Sulfatase – Wikipedia [de.wikipedia.org]

- 13. Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review | MDPI [mdpi.com]

- 14. A high-throughput analytical method for determination of aminoglycosides in veal tissues by liquid chromatography/tandem mass spectrometry with automated cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Natural Sources and Abundance of L-Idose

Executive Summary

L-Idose, a rare aldohexose, stands as a molecule of significant interest in glycobiology and therapeutic development. However, a crucial distinction for any researcher in this field is that L-Idose as a free monosaccharide is not found in nature [1]. Its biological relevance stems entirely from its oxidized counterpart, L-iduronic acid (IdoA), which is an essential structural component of vital glycosaminoglycans (GAGs)[2][3]. This guide pivots from the common misconception of direct natural sourcing to the reality of L-Idose's origins. We will provide an in-depth exploration of L-iduronic acid as the true, naturally occurring precursor, detailing its abundance within animal tissues, the methodologies for its isolation and analysis, and its relationship to the synthetic L-Idose used in research and development.

Introduction: The Paradox of a "Natural" Sugar That Isn't

L-Idose is an aldohexose monosaccharide, specifically the C-5 epimer of D-glucose. In the vast landscape of carbohydrates, L-series hexoses are exceptionally rare in comparison to their D-enantiomer counterparts, which form the backbone of cellular metabolism and structure[4][5][6]. While its D-enantiomer, D-Idose, is also not found in nature, L-Idose holds particular importance as a synthetic building block. Its value lies in its utility for the chemical synthesis of complex GAG oligosaccharides, such as fragments of heparin and dermatan sulfate, which are under intense investigation for therapeutic applications[7].

The central paradox for researchers is that to study the biology related to the L-Idose structure, one must look to its naturally occurring oxidized form: L-iduronic acid (IdoA). IdoA is not a free monosaccharide in nature but is instead biosynthesized within GAG chains and is ubiquitous in animal tissues[2]. Understanding the natural abundance and distribution of IdoA is therefore the foundational first step for any work involving L-Idose.

Part I: The Natural Reservoir - L-Iduronic Acid in Glycosaminoglycans (GAGs)

The primary and only significant natural source of the L-ido backbone is found within the structure of glycosaminoglycans.

Overview of Glycosaminoglycans (GAGs)

GAGs are long, linear polysaccharides composed of repeating disaccharide units, typically consisting of a uronic acid and an amino sugar[8]. As major components of the cell surface and the extracellular matrix (ECM), they are critical for maintaining tissue structure and mediating a vast array of biological processes, from cell signaling to coagulation[8][9]. The two principal IdoA-containing GAGs are Heparan Sulfate (HS) and Dermatan Sulfate (DS).

-

Heparan Sulfate (HS): Composed of repeating units of a uronic acid (either D-glucuronic acid or L-iduronic acid) and D-glucosamine. HS is found on the surface of virtually all animal cells and is involved in regulating development, angiogenesis, and inflammation[8].

-

Dermatan Sulfate (DS): Composed of repeating units of a uronic acid (primarily L-iduronic acid) and D-galactosamine. DS is abundant in skin, blood vessels, and heart valves, playing a key role in wound healing and cardiovascular biology[2][8].

Biosynthesis and Significance of L-Iduronic Acid

L-iduronic acid is not incorporated directly during GAG synthesis. Instead, its precursor, D-glucuronic acid (GlcA), is first incorporated into the growing polysaccharide chain. Subsequently, the enzyme C5-epimerase acts on specific GlcA residues within the chain, converting them to IdoA[2]. This post-polymerization epimerization introduces significant conformational flexibility to the GAG chain, which is crucial for its ability to bind to and modulate the activity of a wide range of proteins, including growth factors and enzymes[7].

Abundance and Distribution in Animal Tissues

The abundance of IdoA is directly proportional to the concentration of HS and DS in a given tissue. This distribution is highly tissue-specific and can be modulated during development and in various disease states[2]. While precise quantification is complex and varies between studies, the relative distribution provides a clear guide for sourcing.

| Glycosaminoglycan | Tissue Source | Relative Abundance | Key Biological Roles |

| Dermatan Sulfate (DS) | Skin, Tendons, Blood Vessels | High | Wound healing, tissue repair, cardiovascular health[2][8] |

| Heart Valves, Lungs | Moderate to High | Maintaining structural integrity[2][8] | |

| Cartilage | Low to Moderate | Contribution to matrix structure[10] | |

| Heparan Sulfate (HS) | Basement Membranes (all tissues) | Ubiquitous | Structural scaffolding, cell adhesion[2][8] |

| Lung, Liver, Brain | High | Growth factor binding, cell signaling[2][10] | |

| Mast Cell Granules (as Heparin) | Very High (>70% IdoA) | Anticoagulation, inflammation modulation[8] |

Part II: Methodologies for Isolation and Analysis from Natural Sources

Accessing the L-ido backbone from its natural GAG reservoir is a multi-step process requiring careful extraction, purification, and analysis. The choice of methodology is critical for preserving the integrity of the target molecule.

Workflow for GAG Extraction and Purification from Tissues

The fundamental principle behind GAG extraction is the removal of proteins, lipids, and other cellular components to isolate the highly anionic polysaccharides.

Sources

- 1. Idose - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Biosynthesis of rare hexoses using microorganisms and related enzymes [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Biological Functions of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

physical and chemical properties of L-Idose

An In-depth Technical Guide to the Physical and Chemical Properties of L-Idose

Introduction

L-Idose is an aldohexose, a six-carbon monosaccharide that stands as a rare sugar in the vast landscape of carbohydrates. While not abundant in nature, its significance to researchers, particularly in the fields of glycobiology and medicinal chemistry, is profound. L-Idose is the C-5 epimer of D-glucose, a structural relationship that belies its distinct chemical behavior and biological roles.[1][2][3] The primary source of its importance stems from its oxidized derivative, L-iduronic acid, which is an essential component of vital glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[1][2][4] These GAGs are integral to the extracellular matrix and are involved in a myriad of cellular processes, including signaling, adhesion, and growth factor regulation.

This guide offers a comprehensive exploration of the core . It is designed to serve as a technical resource for scientists and drug development professionals, providing not only foundational data but also the causal reasoning behind its reactivity and detailed protocols for its characterization.

Part 1: Physical Properties of L-Idose

The physical characteristics of a monosaccharide are dictated by its three-dimensional structure, including the spatial arrangement of its hydroxyl groups. These properties are fundamental to its handling, reactivity, and interaction with biological systems.

Structure and Stereochemistry

L-Idose is the enantiomer of D-Idose and possesses the molecular formula C₆H₁₂O₆.[5][6][7] As a chiral molecule, it features four stereocenters at carbons 2, 3, 4, and 5, giving rise to its unique optical properties.[8] In its open-chain form, it has an aldehyde group at C1, classifying it as an aldose.[1][2] However, in aqueous solutions, L-Idose predominantly exists in cyclic hemiacetal forms, establishing an equilibrium between the five-membered furanose and six-membered pyranose rings, with the latter being more stable.[6][9] This cyclic structure is crucial for its ability to form glycosidic bonds.

Caption: Fischer projection illustrating the stereochemistry of L-Idose.

Core Physical Data

The macroscopic properties of L-Idose are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [5][6][7] |

| Molecular Weight | 180.16 g/mol | [6][7] |

| CAS Number | 5934-56-5 | [5][6][7] |

| Appearance | Colorless solution or syrup | [10][11] |

| Melting Temperature | 170.33 °C (Predicted) | [5] |

| Boiling Point | 527.1 °C (Predicted) | [9] |

| Density | 1.581 g/cm³ (Predicted) | [9] |

| Solubility | Soluble in water, slightly soluble in methanol | [9][12] |

| Specific Optical Rotation ([α]D) | -15.5° (c=1.5 in H₂O) | [10] |

Part 2: Chemical Properties and Reactivity

The chemical behavior of L-Idose is governed by the functional groups present: a reactive aldehyde (in the open-chain form) and multiple hydroxyl groups. This duality allows for a wide range of chemical transformations.

Reducing Sugar Characteristics

L-Idose is classified as a reducing sugar. This property arises from the presence of the free aldehyde group in the open-chain form, which is in equilibrium with the cyclic hemiacetal. This aldehyde can be readily oxidized to a carboxylic acid. This reactivity is the basis for classic qualitative tests such as Benedict's and Fehling's tests, where the sugar reduces cupric ions (Cu²⁺) to cuprous oxide (Cu₂O), resulting in a characteristic color change and precipitate.[13][14] The self-validating nature of these tests lies in the visible, unambiguous color change that confirms the presence of the reducing aldehyde moiety.

Principal Chemical Transformations

-

Oxidation and Reduction : The aldehyde group can be selectively oxidized to form L-idonic acid or reduced to the corresponding sugar alcohol, L-iditol. The primary alcohol at C6 can also be oxidized to form L-iduronic acid, the biologically significant derivative.

-

Glycoside Formation : The anomeric hydroxyl group (at C1 in the cyclic form) is particularly reactive and can condense with an alcohol or another sugar under acidic conditions to form a glycoside. This reaction is fundamental to the synthesis of oligosaccharides and glycoconjugates.

-

Esterification and Etherification : The abundant hydroxyl groups of L-Idose can be converted to esters or ethers. This is a common strategy in synthetic carbohydrate chemistry to "protect" certain hydroxyls while others are modified, enabling complex, multi-step syntheses.

-

Nitromethane Addition (Henry Reaction) : L-Idose can react with nitromethane in the presence of a base to extend its carbon chain, forming nitroheptitols.[10] This reaction provides a pathway to higher-carbon sugars and is a testament to the reactivity of the carbonyl group.

Part 3: Key Experimental Protocols

Accurate characterization of L-Idose relies on standardized experimental procedures. The following protocols are foundational for its analysis in a research setting.

Protocol 1: Determination of Specific Optical Rotation

Causality: The specific rotation is an intrinsic physical property of a chiral molecule, reflecting its ability to rotate the plane of polarized light.[15][16] This measurement is critical for confirming the enantiomeric identity and purity of L-Idose. The magnitude and sign (levorotatory, or '-', for L-Idose) are unique to its stereochemical configuration.[17][18]

Methodology:

-

Sample Preparation : Accurately weigh a sample of L-Idose (e.g., 150 mg) and dissolve it in a precise volume of distilled water (e.g., 10.0 mL) in a volumetric flask. Ensure complete dissolution. This creates a solution of known concentration (c), expressed in g/mL.

-

Instrument Calibration : Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up and stabilize. Calibrate the instrument to zero using a blank cell filled with the solvent (distilled water).

-

Measurement : Rinse the sample cell (of known path length, l, in decimeters) with the prepared L-Idose solution, then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

-

Data Acquisition : Record the observed rotation (α) in degrees. A negative value indicates levorotation.

-

Calculation : Calculate the specific rotation using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.[18][19]

Caption: Workflow for determining the specific optical rotation of L-Idose.

Protocol 2: Benedict's Test for Reducing Sugars

Causality: This test provides a self-validating system for confirming the reducing nature of L-Idose. The alkaline Benedict's solution contains a copper(II) sulfate complex. The aldehyde group of L-Idose reduces the Cu²⁺ ions to Cu⁺ ions, which precipitate as brick-red copper(I) oxide upon heating.[14] The formation of the precipitate is direct evidence of the sugar's oxidizing potential.

Methodology:

-

Reagent Preparation : Prepare or obtain Benedict's qualitative reagent.

-

Sample Addition : To 2 mL of Benedict's reagent in a test tube, add 5-8 drops of the aqueous L-Idose solution.

-

Heating : Place the test tube in a boiling water bath for 3-5 minutes.

-

Observation : Remove the tube and observe any color change. A positive result is indicated by a color change from clear blue to green, yellow, orange, or a brick-red precipitate. The final color is dependent on the concentration of the sugar.

-

Control : Run a parallel test with a known non-reducing sugar (e.g., sucrose) and a positive control (e.g., glucose) to validate the reagent and procedure.

Caption: Experimental workflow for the Benedict's test.

Part 4: Applications in Research and Drug Development

The unique properties of L-Idose make it a valuable molecule in several scientific domains.

-

Synthetic Chemistry : As a rare L-hexose, L-Idose is a critical and often challenging building block for the chemical synthesis of GAG oligosaccharides like heparan sulfate and heparin fragments.[4][20] Access to these defined structures is essential for investigating their specific interactions with proteins and their roles in disease.

-

Enzymology : L-Idose serves as an excellent substrate for aldose reductase, an enzyme implicated in the pathology of diabetic complications.[3] Studies have shown it can be a more efficient substrate than D-glucose for in vitro assays, likely due to a higher proportion of the reactive open-aldehyde form in solution. This makes L-Idose a superior tool for screening potential inhibitors of this key enzyme.[3]

-

Biological Screening : The discovery that L-Idose exhibits growth-inhibitory effects against the model organism Caenorhabditis elegans opens avenues for its investigation into other biological activities.[21] This finding suggests that even rare sugars can possess potent and specific bioactivities worthy of exploration.

-

Clarification on "Idose TR" : It is critical for professionals in drug development to note that the FDA-approved glaucoma treatment Idose TR is a trade name for a travoprost-releasing intracameral implant.[22][23][24] The name is a coincidence, and this therapeutic product is not related to the carbohydrate L-Idose.

Conclusion

L-Idose, while rare, is a monosaccharide of significant scientific value. Its distinct stereochemistry defines its physical properties, such as its characteristic levorotation, while its functional groups endow it with a rich chemical reactivity. Its role as a reducing sugar is easily confirmed through classic qualitative tests, and its utility as a synthetic precursor to biologically vital GAGs is a cornerstone of modern glycochemistry. Furthermore, its application in enzymology as a superior substrate for aldose reductase highlights its importance as a research tool. For scientists and researchers, a thorough understanding of the is fundamental to harnessing its full potential in the synthesis of complex carbohydrates and the development of new therapeutic strategies.

References

- Thermophysical Properties of l-Idose. Chemcasts.

- L-Idose - Aqueous solution | 5934-56-5. Biosynth.

- L-Idose | C6H12O6 | CID 11030410. PubChem.

- 5934-56-5, L-Idose Formula. ECHEMI.

- L-(-)-IDOSE | 5934-56-5. ChemicalBook.

- L-Idose (configuration, chirality and stereocenters)?. Physics Forums.

- Qualitative Analysis of Carbohydrates (Procedure). Biochemistry Virtual Lab I, Amrita Vishwa Vidyapeetham.

- Detection of Carbohydrates Lab Procedure. Chemistry LibreTexts.

- Idose. Wikipedia.

- Idose, What is Idose? About its Science, Chemistry and Structure. 3DChem.com.

- Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans. Taylor & Francis Online.

- Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides.

- L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. PubMed.

- Principles of Optical rot

- Improvements for the preparation of L-idose from D-glucose. Canadian Science Publishing.

- L-Idose - Aqueous solution. CymitQuimica.

- CAS 5934-56-5: L-(-)-idose minimum 95%. CymitQuimica.

- Optical rot

- Optical Rotation, Optical Activity, and Specific Rot

- European Pharmacopoeia 2.2.7.

- <781> OPTICAL ROT

- From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulf

- Glaukos sees bright future for Idose with FDA greenlight. BioWorld.

- Welcome to iDose TR.

- Intraocular Drug Delivery Systems in Glaucoma. Glaucoma Today.

- Travoprost Intracameral Implant in Eyes with Glaucoma or Ocular Hypertension: Early Short-Term Real-World Outcomes.

Sources

- 1. Idose - Wikipedia [en.wikipedia.org]

- 2. Idose, What is Idose? About its Science, Chemistry and Structure [3dchem.com]

- 3. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem-casts.com [chem-casts.com]

- 6. L-Idose | C6H12O6 | CID 11030410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. physicsforums.com [physicsforums.com]

- 9. L-(-)-IDOSE | 5934-56-5 [amp.chemicalbook.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. L-Idose - Aqueous solution | CymitQuimica [cymitquimica.com]

- 12. CAS 5934-56-5: L-(-)-idose minimum 95% | CymitQuimica [cymitquimica.com]

- 13. Qualitative Analysis of Carbohydrates (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Principles of Optical rotation [jascoeurope.com]

- 16. Optical rotation - Wikipedia [en.wikipedia.org]

- 17. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 18. rudolphresearch.com [rudolphresearch.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Glaukos sees bright future for Idose with FDA greenlight | BioWorld [bioworld.com]

- 23. idosetr.com [idosetr.com]

- 24. Travoprost Intracameral Implant in Eyes with Glaucoma or Ocular Hypertension: Early Short-Term Real-World Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of L-Idose in Glycosaminoglycan Biosynthesis: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biosynthesis of L-iduronic acid (IdoA), the C5 epimer of D-glucuronic acid (GlcA), and its pivotal role in the structure and function of glycosaminoglycans (GAGs), particularly dermatan sulfate (DS) and heparan sulfate (HS). Intended for researchers, scientists, and professionals in drug development, this document delves into the enzymatic machinery, analytical methodologies, and biological significance of this critical monosaccharide.

The Significance of Conformational Flexibility: Why L-Iduronic Acid Matters

Glycosaminoglycans are long, unbranched polysaccharides composed of repeating disaccharide units. While seemingly simple, their structural complexity, arising from variations in sulfation patterns and the epimerization of GlcA to IdoA, dictates their vast array of biological functions.[1][2] The introduction of IdoA into a GAG chain imparts a significant degree of conformational flexibility that is not possible with GlcA alone.[3] This flexibility, arising from the ability of the IdoA ring to adopt multiple chair and skew-boat conformations, is crucial for the specific interactions of GAGs with a wide range of proteins, including growth factors, cytokines, and enzymes.[4][5] Consequently, the presence and distribution of IdoA residues are key determinants of the biological activities of dermatan sulfate and heparan sulfate, influencing processes from cell signaling and tissue development to coagulation and pathogen invasion.[5][6]

The Biosynthetic Pathway: A Post-Polymerization Epimerization

The conversion of D-glucuronic acid to L-iduronic acid is a fascinating and critical step in the biosynthesis of dermatan sulfate and heparan sulfate. This transformation is not a modification of a nucleotide sugar precursor but rather an epimerization that occurs at the polymer level within the Golgi apparatus.[7] This post-polymerization modification is catalyzed by a class of enzymes known as C5-epimerases.

Two distinct types of C5-epimerases have been identified:

-

Dermatan Sulfate Epimerases (DS-epi1 and DS-epi2): These enzymes are responsible for the conversion of GlcA to IdoA in the chondroitin sulfate backbone, thereby forming dermatan sulfate.[5][8]

-

Glucuronyl C5-Epimerase (HS-epi or GLCE): This enzyme acts on the heparan sulfate chain.[7]

The epimerization process is often tightly coupled with sulfation. For instance, in dermatan sulfate biosynthesis, the activity of DS-epimerases is significantly enhanced by the concurrent action of dermatan 4-O-sulfotransferase.[9] Similarly, for heparan sulfate, the N-sulfation of the adjacent glucosamine residue is a key recognition determinant for the glucuronyl C5-epimerase.[10]

Caption: Biosynthesis of IdoA-containing GAGs in the Golgi.

Methodologies for the Study of L-Iduronic Acid in GAGs

A thorough understanding of the role of L-iduronic acid in GAGs necessitates robust and accurate analytical methods. This section outlines key experimental protocols for the isolation, analysis, and enzymatic characterization of IdoA-containing GAGs.

Isolation of Glycosaminoglycans from Tissues

This protocol describes a general method for the extraction and purification of GAGs from tissue samples.[11][12]

Step-by-Step Methodology:

-

Tissue Homogenization: Homogenize the tissue sample in ice-cold acetone.

-

Acetone Powder Preparation: Desiccate the resulting acetone powder.

-

Resuspension and Inactivation: Suspend the dried material in distilled water (e.g., 25 g in 40 mL) and inactivate endogenous glycosidases by boiling for 10 minutes.

-

Proteolytic Digestion:

-

Activate Actinase E (e.g., 0.25 g) by incubating at 65°C for 30 minutes in 0.1 M borate buffer containing 10 mM CaCl₂.

-

Add the activated enzyme solution to the tissue suspension along with additional borate buffer and CaCl₂ to achieve a final concentration of 0.1 M borate buffer, pH 8.0, and 10 mM CaCl₂.

-

Incubate at 65°C for 24-48 hours, adding a second aliquot of activated enzyme after the first 24 hours.

-

-

Protein Precipitation: Precipitate residual proteins and peptides by adding trichloroacetic acid to a final concentration of 5% and incubating at 4°C for 1 hour.

-

Clarification: Centrifuge at 10,000 rpm for 10 minutes at 4°C to remove the precipitate.

-

Purification:

-

Remove trichloroacetic acid by extraction with an equal volume of diethyl ether (repeat 5 times).

-

Neutralize the aqueous phase with 1 M Na₂CO₃.

-

Precipitate the crude GAGs with 80% ethanol containing 1% sodium acetate at 4°C overnight.

-

Collect the GAG precipitate by centrifugation, wash with ethanol, and dry.

-

-

Further Purification (Optional): The crude GAG fraction can be further purified by anion-exchange chromatography.[11]

Disaccharide Analysis of GAGs by HPLC

This method allows for the quantification of the disaccharide composition of GAGs, which is essential for determining the relative amounts of IdoA and GlcA.[13]

Step-by-Step Methodology:

-

Enzymatic Digestion:

-

For heparan sulfate, incubate the GAG sample (25–250 ng) with a mixture of heparinase and heparitinase (1 mIU each) in 20 µL of 20 mM sodium acetate buffer, pH 7.0, containing 2 mM calcium acetate at 37°C for 1 hour.

-

For dermatan sulfate, incubate the sample with chondroitinases ABC and AC-II (1 mIU each) in 20 µL of 50 mM sodium acetate buffer, pH 6.0, at 37°C for 30 minutes.

-

-

Reaction Termination: Stop the enzymatic reaction by boiling for 1 minute.

-

Fluorescent Labeling:

-

Dry the sample using a Speed Vac.

-

Add 5 µL of a 2-aminobenzamide (2AB) derivatization reagent mixture (0.35 M 2AB/1.0 M NaBH₃CN/30% (v/v) acetic acid in dimethyl sulfoxide).

-

Incubate at 65°C for 2 hours.

-

-

Purification of Labeled Disaccharides:

-

Dilute the reaction mixture with distilled water to 200 µL.

-

Remove excess 2AB reagent by extraction with an equal volume of chloroform (repeat 5 times).

-

-

HPLC Analysis:

-

Analyze the labeled disaccharides using a reversed-phase HPLC system with a C18 column.[14]

-

Employ a mobile phase gradient, for example, starting with a low concentration of an organic solvent like acetonitrile in a buffered aqueous solution and gradually increasing the organic solvent concentration.[15]

-

Detect the fluorescently labeled disaccharides using a fluorescence detector.

-

Caption: Workflow for GAG disaccharide analysis by HPLC.

C5-Epimerase Activity Assay

This assay measures the activity of C5-epimerases by quantifying the release of tritium from a specifically labeled substrate.[16]

Step-by-Step Methodology:

-

Substrate Preparation: Prepare a 5-³H-labeled GAG substrate (e.g., chondroitin for DS-epimerase or a heparan sulfate precursor for HS-epimerase).

-

Enzyme Reaction:

-

Incubate the ³H-labeled substrate with the enzyme preparation in an appropriate buffer. For DS-epimerase, an optimal pH of 5.6 and the presence of divalent cations like Mn²⁺ are required.[16]

-

The reaction volume and concentrations of substrate and enzyme should be optimized for the specific experiment.

-

-

Tritium Separation: Separate the released ³H₂O from the labeled polymer. This can be achieved by methods such as distillation or passing the reaction mixture through a small anion-exchange column that retains the polymeric substrate.

-

Quantification: Quantify the amount of ³H in the collected water fraction using liquid scintillation counting.

-

Data Analysis: Calculate the enzyme activity based on the rate of tritium release.

Quantitative Insights into L-Iduronic Acid Content and Enzyme Kinetics

The proportion of IdoA in GAGs and the kinetic parameters of the C5-epimerases provide valuable information about the regulation of GAG biosynthesis and function.

| Parameter | Dermatan Sulfate Epimerase | Heparan Sulfate C5-Epimerase | Reference |

| Substrate | Chondroitin | N-sulfated Heparan Sulfate Precursor | [16][17] |

| Km | 1.2 x 10-4 M (for chondroitin) | Varies with substrate N-sulfation; lower Km for fully N-sulfated substrate | [16][17] |

| Vmax | Dependent on enzyme source and purity | Generally lower for E. coli K5 polysaccharide derivatives compared to O-desulfated heparin | [18] |

| pH Optimum | ~5.6 | Not explicitly stated in the provided results | [16] |

| Cofactors | Divalent cations (Mn²⁺ most effective) | Not explicitly stated in the provided results | [16] |

Table 1: Kinetic Parameters of C5-Epimerases

The IdoA content of GAGs can vary significantly depending on the tissue and the specific proteoglycan. For instance, L-iduronic acid is the major uronic acid component in heparin, while it is present in smaller amounts in heparan sulfate.[4] In dermatan sulfate, the IdoA content can range from a few percent to over 90% of the total uronic acid residues.[10] Studies on knockout mice have provided crucial insights into the in vivo roles of these enzymes. For example, mice lacking DS-epi1 show a dramatic reduction in IdoA content in dermatan sulfate, leading to defects in collagen fibril formation and skin fragility.[10] Similarly, embryonic fibroblasts from mice lacking the heparan sulfate C5-epimerase produce heparan sulfate completely devoid of IdoA, which affects their response to certain growth factors.[6][19]

| GAG Source | IdoA Content (% of total uronic acid) | Biological Implication | Reference |

| Heparin | High | Essential for anticoagulant activity | [4] |

| Heparan Sulfate | Minor component, variable | Important for growth factor binding and signaling | [4][6] |

| Dermatan Sulfate (Skin) | High | Crucial for collagen fibril organization | [10] |

| Dermatan Sulfate (Brain) | Lower DS-epi1 expression, higher DS-epi2 | Specific roles in neural development and plasticity | [10] |

Table 2: L-Iduronic Acid Content and its Significance in Different GAGs and Tissues

L-Iduronic Acid in Disease and Drug Development

The critical role of L-iduronic acid in GAG function makes its biosynthesis a key area of interest in various pathological conditions and for therapeutic intervention.

-

Mucopolysaccharidoses (MPS): In several MPS disorders, the catabolism of IdoA-containing GAGs is impaired due to deficiencies in specific lysosomal enzymes. This leads to the accumulation of dermatan sulfate and heparan sulfate, causing a wide range of clinical manifestations.

-

Ehlers-Danlos Syndrome: Certain forms of this connective tissue disorder are caused by mutations in the genes encoding for DS-epimerase and dermatan 4-O-sulfotransferase, highlighting the importance of IdoA in maintaining the structural integrity of tissues like skin and joints.[2]

-

Cancer: The expression and structure of GAGs, including their IdoA content, are often altered in cancer. These changes can influence tumor growth, metastasis, and angiogenesis by modulating the activity of growth factors and other signaling molecules.[5]

-

Antiviral and Anticoagulant Therapies: The IdoA-rich structure of heparin is fundamental to its anticoagulant properties. Synthetic oligosaccharides containing IdoA are being developed as novel therapeutic agents. Furthermore, the interaction of viral proteins with IdoA-containing heparan sulfate is a critical step in the infection process for many viruses, making this interaction a potential target for antiviral drug development.[20]

Caption: Relationship between IdoA-containing GAGs, function, and disease.

Conclusion and Future Directions

The epimerization of D-glucuronic acid to L-iduronic acid is a key post-translational modification that dramatically expands the functional repertoire of glycosaminoglycans. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate roles of IdoA in health and disease. Future research will likely focus on elucidating the precise mechanisms that regulate the activity and substrate specificity of C5-epimerases, developing more sophisticated analytical techniques for sequencing IdoA-containing GAGs, and designing novel therapeutics that target the biosynthesis and protein interactions of these vital biopolymers.

References

- Biosynthesis of heparin/heparan sulfate: kinetic studies of the glucuronyl C5-epimerase with N-sulfated derivatives of the Escherichia coli K5 capsular polysaccharide as substr

- Isolation and Compositional Analysis of Glycosaminoglycans. PMC - NIH. [Link]

- [Preparation of glycosaminoglycans]:Glycoscience Protocol Online D

- Biosynthesis of heparin/heparan sulfate: kinetic studies of the glucuronyl C5-epimerase with N-sulfated derivatives of the Escherichia coli K5 capsular polysaccharide as substr

- Preparation of glycosaminoglycans. Glycoscience Protocols (GlycoPODv2) - NCBI - NIH. [Link]

- Disaccharide analysis of glycosminoglygan mixtures by ultra-high-performance liquid chromatography-mass spectrometry.

- High-performance liquid chromatography analysis of glycosaminoglycans. NCBI - NIH. [Link]

- Biosynthesis of dermatan sulphate. Assay and properties of the uronosyl C-5 epimerase. PubMed. [Link]

- High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides. PMC - NIH. [Link]

- Proteoglycans - Methods and Protocols Detection of glycosaminoglycans in biological specimens. PMC - NIH. [Link]

- Extraction and structural analysis of glycosaminoglycans from formalin-fixed, paraffin-embedded tissues. Oxford Academic. [Link]

- Biosynthesis of heparin/heparan sulfate: Kinetic studies of the glucuronyl C5-epimerase with N-sulfated derivatives of the Escherichia coli K5 capsular polysaccharide as substrates.

- Iduronic acid. Wikipedia. [Link]

- Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. MDPI. [Link]

- HPLC analysis of HA, CS/DS GAG-disaccharides. The standard mix of HA....

- Biosynthesis of heparin/heparan sulfate: kinetic studies of the glucuronyl C5-epimerase with N-sulfated derivatives of the Escherichia coli K5 capsular polysaccharide as substr

- Lack of L-iduronic acid in heparan sulfate affects interaction with growth factors and cell signaling. PubMed. [Link]

- Pathophysiological Significance of Dermatan Sulfate Proteoglycans Revealed by Human Genetic Disorders. PMC - PubMed Central. [Link]

- Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling. PubMed Central. [Link]

- Dermatan sulfate: new functions from an old glycosaminoglycan. Glycobiology | Oxford Academic. [Link]

- Deciphering Structure-Functional Relationship of Heparan Sulfate using Iduronic Acid Glycans. IISER Pune. [Link]

- Detection of 2-O-sulfated iduronate and N-acetylglucosamine units in heparan sulfate by an antibody selected against acharan sulf

- Biological functions of iduronic acid in chondroitin/dermatan sulf

- Glucuronyl C5-epimerase an enzyme converting glucuronic acid to iduronic acid in heparan sulf

- Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function. PMC. [Link]

- Dermatan Sulfate: Structure, Biosynthesis, and Biological Roles. PMC - PubMed Central. [Link]

- Dermatan sulfate epimerase 1 and dermatan 4-O-sulfotransferase 1 form complexes that generate long epimerized 4-O-sulf

- DSE - Dermatan-sulfate epimerase - Homo sapiens (Human). UniProtKB | UniProt. [Link]

- (PDF) Histories of Dermatan Sulfate Epimerase and Dermatan 4-O-Sulfotransferase from Discovery of Their Enzymes and Genes to Musculocontractural Ehlers-Danlos Syndrome.

- Histories of Dermatan Sulfate Epimerase and Dermatan 4-O-Sulfotransferase from Discovery of Their Enzymes and Genes to Musculocontractural Ehlers-Danlos Syndrome. MDPI. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Dermatan Sulfate: Structure, Biosynthesis, and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dermatan sulfate epimerase 1 and dermatan 4-O-sulfotransferase 1 form complexes that generate long epimerized 4-O-sulfated blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iduronic acid - Wikipedia [en.wikipedia.org]

- 5. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lack of L-iduronic acid in heparan sulfate affects interaction with growth factors and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronyl C5-epimerase an enzyme converting glucuronic acid to iduronic acid in heparan sulfate/heparin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Preparation of glycosaminoglycans]:Glycoscience Protocol Online Database [jcggdb.jp]

- 12. Preparation of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatography analysis of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Biosynthesis of dermatan sulphate. Assay and properties of the uronosyl C-5 epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biosynthesis of heparin/heparan sulfate: kinetic studies of the glucuronyl C5-epimerase with N-sulfated derivatives of the Escherichia coli K5 capsular polysaccharide as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

The Pivotal Role of L-Iduronic Acid in Heparan Sulfate: A Technical Guide on Conformational Plasticity and Function

A Note on Molecular Nomenclature: L-Idose vs. L-Iduronic Acid

In the study of glycosaminoglycans (GAGs), precision in nomenclature is paramount. The topic of this guide is the function of a key sugar moiety within heparan sulfate (HS). While the query specified L-Idose, it is the C5 carboxylated form of this sugar, L-Iduronic Acid (IdoA) , that is the biologically relevant component of heparan sulfate and its structural cousin, heparin.[1] L-Idose itself is a neutral monosaccharide not incorporated into the HS chain; rather, its epimer, L-Iduronic acid, is generated through a critical enzymatic modification of the nascent polysaccharide chain.[1] This guide will therefore focus exclusively on the synthesis, structure, and profound functional implications of L-Iduronic acid in heparan sulfate biology.

Section 1: An Introduction to Heparan Sulfate Proteoglycans (HSPGs)

Heparan sulfate (HS) is a linear, anionic polysaccharide belonging to the glycosaminoglycan (GAG) family.[2][3] It is found ubiquitously on the surfaces of virtually all animal cells and within the extracellular matrix (ECM), where it is covalently attached to core proteins to form heparan sulfate proteoglycans (HSPGs).[4][5] The basic structure of HS is a repeating disaccharide unit, typically composed of a uronic acid (either D-glucuronic acid or L-iduronic acid) linked to a glucosamine residue.[6] This seemingly simple backbone undergoes a complex series of enzymatic modifications—including N-deacetylation/N-sulfation, O-sulfation at various positions, and, most critically, the epimerization of D-glucuronic acid into L-iduronic acid—generating a molecule of immense structural diversity.[7] This heterogeneity is the key to HS's ability to interact with and modulate the activity of hundreds of protein ligands, including growth factors, cytokines, morphogens, and enzymes, thereby regulating fundamental biological processes from embryonic development to blood coagulation.[2][5]

Section 2: The Keystone Modification: Biosynthesis of L-Iduronic Acid

The introduction of IdoA into the HS chain is not a direct incorporation event but a post-polymerization modification. The nascent HS chain is first synthesized as a simple polymer of repeating [-GlcNAcα1–4GlcAβ1–4-]n units.[7][8] Within the Golgi apparatus, a series of modification enzymes act upon this precursor.

A key enzyme in this process is the Glucuronyl C5-Epimerase (encoded by the GLCE gene) .[9] This enzyme catalyzes the conversion of D-glucuronic acid (GlcA) residues already within the polysaccharide chain into their C5 epimer, L-iduronic acid (IdoA).[10][11] The reaction involves the abstraction of the proton at carbon 5 of the GlcA ring and its subsequent re-addition in the opposite stereochemical configuration.[12]

Several critical points govern this process:

-

Substrate Requirement: The C5-epimerase acts preferentially on GlcA residues that are adjacent to an N-sulfated glucosamine (GlcNS).[13] This links the process of N-sulfation directly to the creation of IdoA, forming highly sulfated, IdoA-rich domains within the HS chain.

-

Reversibility and In-Vivo State: While the epimerization reaction is reversible in in vitro systems, it is considered effectively irreversible in vivo.[9][13] This is because subsequent modifications, particularly the 2-O-sulfation of the newly formed IdoA residue by the heparan sulfate 2-O-sulfotransferase (HS2ST), "lock" the sugar in the L-ido configuration, preventing the epimerase from converting it back to GlcA.[13] This tight coupling of enzymes suggests a highly organized biosynthetic machinery, sometimes referred to as the "GAGosome".[14]

The generation of IdoA is therefore a pivotal step, transforming a structurally monotonous polysaccharide into a highly complex and functionally versatile signaling molecule.

Figure 1. Sequential modification cascade in HS biosynthesis leading to IdoA(2S) formation.

Section 3: The Source of Versatility: Conformational Plasticity of L-Iduronic Acid

The profound functional importance of IdoA lies in its unique structural property: conformational flexibility .[15] Most pyranose sugars, including GlcA, are conformationally rigid and exist almost exclusively in the stable low-energy chair conformation (4C1 for GlcA).[16] In stark contrast, the L-iduronic acid ring is not locked into a single shape. Instead, it exists in a dynamic equilibrium between three low-energy conformers: the two chair forms (1C4 and 4C1) and a skew-boat form (2S0).[15][17]

-

1C4 (Chair): In this conformation, the glycosidic bonds are positioned axially, which can induce a significant "kink" or bend in the otherwise linear HS polysaccharide chain.[16]

-

2S0 (Skew-Boat): This form presents a different spatial arrangement of sulfate and carboxyl groups compared to the chair forms.

-

4C1 (Chair): While a contributor, this form is often less populated than the other two when IdoA is within a polysaccharide chain.[17]

The equilibrium between these states is influenced by the local sulfation pattern.[17][18] For example, 2-O-sulfation of IdoA (IdoA2S) shifts the equilibrium between the 1C4 and 2S0 forms.[19] This inherent plasticity means that an HS chain is not a static structure but a dynamic one, capable of adapting its shape. This adaptability is the cornerstone of its ability to bind to a vast and diverse proteome.

Sources

- 1. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heparan sulfate - Wikipedia [en.wikipedia.org]

- 3. Heparan Sulfate: Biosynthesis, Structure, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Classification and Molecular Functions of Heparan Sulfate Proteoglycans and Their Molecular Mechanisms with the Receptor [mdpi.com]

- 5. Heparan sulfate - biosynthesis, structure and pathophysiological functions - Uppsala University [uu.se]

- 6. Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heparan Sulfate Separation, Sequencing, and Isomeric Differentiation: Ion Mobility Spectrometry Reveals Specific Iduronic and Glucuronic Acid-Containing Hexasaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronyl C5-epimerase an enzyme converting glucuronic acid to iduronic acid in heparan sulfate/heparin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

- 12. Biosynthesis of heparin/heparan sulphate: mechanism of epimerization of glucuronyl C-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Irreversible glucuronyl C5-epimerization in the biosynthesis of heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heparan Sulfate Biosynthesis: Methods for Investigation of the Heparanosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Iduronic acid - Wikipedia [en.wikipedia.org]

- 16. Structural specificity of heparin binding in the fibroblast growth factor family of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Conformations of the iduronate ring in short heparin fragments described by time-averaged distance restrained molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interaction of Heparins with Fibroblast Growth Factors: Conformational Aspects - ProQuest [proquest.com]

A Technical Guide to the Pivotal Role of L-Iduronic Acid in Dermatan Sulfate Structure and Function

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dermatan sulfate (DS), a complex glycosaminoglycan (GAG), plays a critical role in a myriad of biological processes, from extracellular matrix organization to the regulation of cell signaling, coagulation, and wound repair.[1][2][3] Its functional diversity is not merely a consequence of its polymeric nature but is intricately encoded within its fine chemical structure. The single most important feature distinguishing dermatan sulfate from its precursor, chondroitin sulfate, is the enzymatic C5-epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA).[4][5] This guide provides an in-depth exploration of the biosynthesis of IdoA within the DS chain, elucidates the profound impact of its unique conformational flexibility on polysaccharide structure, and details its determinative role in mediating specific protein interactions that underpin the biological activities of dermatan sulfate. We further present established methodologies for the structural characterization of IdoA-containing domains, offering a technical resource for professionals in glycobiology and therapeutic development.

Introduction: From Chondroitin Precursor to Functional Dermatan Sulfate

Dermatan sulfate, historically known as chondroitin sulfate B, is a linear polysaccharide composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and a uronic acid.[1][3] It is found predominantly in the skin, blood vessels, heart valves, and tendons, typically covalently attached to core proteins to form proteoglycans like decorin and biglycan.[3][6]

The biosynthetic journey of dermatan sulfate begins with the synthesis of a chondroitin backbone, a polymer of [-4GlcAβ1–3GalNAcβ1-]n.[7] The critical transformation into dermatan sulfate is initiated post-polymerization within the Golgi apparatus by the action of specific C5-epimerases that convert a subset of D-glucuronic acid (GlcA) residues into their C5-epimer, L-iduronic acid (IdoA).[8][9][10] It is this introduction of IdoA that imbues the GAG chain with a new level of structural and functional complexity.

A Note on Terminology: While L-Idose is the parent aldose sugar, the form present in glycosaminoglycans is its C6-carboxylated derivative, L-Iduronic acid (IdoA). This guide will use the scientifically accurate term IdoA when referring to the component within the dermatan sulfate polymer.[11][12]

The Biosynthetic Engine: C5-Epimerization and Coordinated Sulfation

The conversion of GlcA to IdoA is not a random event but a highly regulated enzymatic process that dictates the ultimate structure of the DS chain. This process is central to encoding biological information into the polysaccharide.

The Key Catalysts: Dermatan Sulfate Epimerases (DSE)

Two key enzymes, Dermatan Sulfate Epimerase 1 (DSE1 or DS-epi1) and Dermatan Sulfate Epimerase 2 (DSE2 or DS-epi2), catalyze the C5-epimerization of GlcA residues already incorporated into the nascent polysaccharide chain.[4][7][13] These enzymes exhibit distinct expression patterns and potentially different roles in structuring the final polymer.[4] DSE1 is considered the primary enzyme for forming contiguous blocks of IdoA residues, while DSE2 may be more involved in creating isolated or alternating IdoA structures.[4] The crystal structure of DSE1 has revealed a catalytic mechanism involving a His/double-Tyr motif that facilitates proton abstraction and reorientation of the C5-carboxyl group.[14][15]

A Synergistic Partnership: Epimerization and 4-O-Sulfation

The epimerization reaction is intrinsically linked to and driven by subsequent sulfation events.[16] Specifically, the enzyme Dermatan 4-O-sulfotransferase-1 (D4ST1) preferentially adds a sulfate group to the C4 position of GalNAc residues that are adjacent to newly formed IdoA units.[8][17] This 4-O-sulfation is believed to "lock" the uronic acid in the IdoA configuration, shifting the reversible epimerization equilibrium toward IdoA formation and preventing the reverse reaction back to GlcA.[17] This coordinated enzymatic activity is crucial for the generation of IdoA-rich domains, which are essential for many of DS's biological functions.[7][16]

Caption: Biosynthetic pathway of an IdoA-containing disaccharide unit in dermatan sulfate.

The Structural Keystone: Conformational Flexibility of L-Iduronic Acid

The replacement of GlcA with IdoA introduces a profound change in the physical properties of the GAG chain, primarily due to IdoA's remarkable conformational flexibility. While GlcA is largely restricted to a rigid ⁴C₁ chair conformation, the IdoA ring exists in a dynamic equilibrium between three low-energy conformers: the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat.[7][10][18]

This conformational plasticity allows the dermatan sulfate chain to adopt different three-dimensional shapes, a critical feature for interacting with a wide array of proteins.[4][19] The ability to transition between these states enables the polysaccharide to present its sulfate and carboxyl groups in varied spatial arrangements, facilitating an "induced fit" binding mechanism with protein partners that is not possible for the more rigid chondroitin sulfate.[7]

Caption: Conformational equilibrium of the L-Iduronic acid (IdoA) residue.

Functional Consequences of IdoA Incorporation

The presence and arrangement of IdoA residues create specific structural motifs within the DS chain—such as IdoA-rich blocks or alternating GlcA/IdoA sequences—that serve as recognition sites for proteins, thereby dictating the biological function of the proteoglycan.[4][7]

Protein Binding and Activity Modulation

The flexible, IdoA-rich domains are directly implicated in mediating interactions with numerous proteins, acting as a crucial regulator of physiological and pathological processes.[1][6]

| Binding Partner | Biological Process | Role of IdoA-Containing Structure | References |

| Heparin Cofactor II (HCII) | Anticoagulation | Essential for binding and inducing a >1000-fold enhancement of thrombin inhibition. The binding site is a specific hexa- or octasaccharide containing IdoA(2S)-GalNAc(4S). | [1][4] |

| Hepatocyte Growth Factor (HGF) | Cell Migration, Wound Repair | IdoA residues are required for binding HGF. The minimal binding sequence is an octasaccharide with unsulfated IdoA. | [1][4][7] |

| Fibroblast Growth Factors (FGFs) | Development, Angiogenesis | IdoA-containing domains interact with the FGF family, modulating their signaling activity. | [7] |

| Tenascin-X | Extracellular Matrix (ECM) Assembly | The DS chain of the proteoglycan decorin binds to tenascin-X via its IdoA residues, influencing skin integrity. | [1] |

| Low-Density Lipoprotein (LDL) | Atherosclerosis | IdoA enhances the binding of LDL to proteoglycans, a key step in the formation of foam cells in atherosclerotic plaques. | [4] |

| P-selectin | Inflammation, Metastasis | Specific IdoA-containing structures (iB or iD units) can inhibit cancer metastasis in a P-selectin-dependent manner. | [4] |

Influence on Extracellular Matrix Architecture

Through proteoglycans like decorin, IdoA-containing DS chains interact directly with collagen fibrils.[1] The flexibility conferred by IdoA is thought to facilitate this binding, helping to regulate collagen fibrillogenesis, fibril diameter, and the overall structural integrity of connective tissues.[8][20] Deficiencies in IdoA formation are associated with altered collagen structure and connective tissue disorders, such as certain types of Ehlers-Danlos syndrome.[4]

Methodologies for the Structural Analysis of IdoA in Dermatan Sulfate

Accurate characterization of the IdoA content and distribution within DS chains is essential for correlating structure with function. The following protocols outline key experimental approaches.

Experimental Protocol: Disaccharide Compositional Analysis via HPLC

This method quantifies the relative amounts of different disaccharides, including those derived from IdoA, after enzymatic digestion of the DS polymer.

Causality: The choice of enzymes is critical. Chondroitinase ABC cleaves linkages after both GlcA and IdoA, providing total disaccharide composition. Chondroitinase B specifically cleaves after IdoA residues, allowing for the quantification of IdoA-GalNAc units. Comparing the results provides a detailed picture of the uronic acid composition.

Methodology:

-

Solubilization: Dissolve 10-50 µg of purified dermatan sulfate in 50 µL of ammonium acetate buffer (50 mM, pH 7.0).

-

Enzymatic Digestion:

-

Add 10 mU of chondroitinase ABC (or chondroitinase B) to the sample.

-

Incubate at 37°C for a minimum of 4 hours, or overnight for complete digestion.

-

Terminate the reaction by boiling for 1 minute.

-

-

Derivatization (Optional but Recommended for Fluorescence): Lyophilize the sample and derivatize the resulting unsaturated disaccharides with a fluorophore like 2-aminoacridone (AMAC) for enhanced sensitivity.

-

HPLC Separation:

-

Inject the digested sample onto a strong anion exchange (SAX) or reversed-phase C18 column.

-

Elute the disaccharides using a salt gradient (e.g., 0-2 M NaCl) or an appropriate organic solvent gradient for derivatized samples.

-

Monitor the elution profile using UV detection at 232 nm (for unsaturated bonds created by the lyase) or fluorescence detection for AMAC-labeled sugars.

-

-

Quantification: Identify and integrate the peaks corresponding to known disaccharide standards (e.g., ΔDi-4S, ΔDi-6S, ΔDi-UA(2S)-4S). Calculate the molar percentage of each disaccharide to determine the IdoA content and sulfation pattern.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Dermatan sulfate - Wikipedia [en.wikipedia.org]

- 4. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Chondroitin Sulfate/Dermatan Sulfate-Protein Interactions and Their Biological Functions in Human Diseases: Implications and Analytical Tools [frontiersin.org]

- 6. What is the mechanism of Dermatan sulfate? [synapse.patsnap.com]

- 7. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthesis of dermatan sulphate. Assay and properties of the uronosyl C-5 epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dermatan Sulfate: Structure, Biosynthesis, and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Iduronic acid in chondroitin/dermatan sulfate: biosynthesis and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The structure of human dermatan sulfate epimerase 1 emphasizes the importance of C5-epimerization of glucuronic acid in higher organisms - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. The structure of human dermatan sulfate epimerase 1 emphasizes the importance of C5-epimerization of glucuronic acid in higher organisms - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05971D [pubs.rsc.org]

- 16. Biosynthesis of dermatan sulfate. I. Formation of L-iduronic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dermatan is a better substrate for 4-O-sulfation than chondroitin: implications in the generation of 4-O-sulfated, L-iduronate-rich galactosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Iduronic acid - Wikipedia [en.wikipedia.org]

- 19. Iduronic Acid in Chondroitin/Dermatan Sulfate Affects Directional Migration of Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dermatan Sulfate Epimerase 1-Deficient Mice Have Reduced Content and Changed Distribution of Iduronic Acids in Dermatan Sulfate and an Altered Collagen Structure in Skin - PMC [pmc.ncbi.nlm.nih.gov]

L-Idose: A Technical Guide to Its Emerging Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

L-Idose, a rare aldohexose monosaccharide, has remained largely in the shadow of its more abundant stereoisomers. However, recent exploratory studies have begun to unveil its latent biological activities, suggesting potential therapeutic applications that warrant deeper investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding L-Idose, with a focus on its potential as an anthelmintic and an anti-proliferative agent. We will delve into the mechanistic underpinnings of its observed effects, present the key experimental data, and provide detailed protocols for its synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this rare sugar.

Introduction to L-Idose: The C-5 Epimer of D-Glucose